molecular formula C7H10ClNO3 B2965819 Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride CAS No. 2174001-74-0

Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride

Cat. No.: B2965819
CAS No.: 2174001-74-0
M. Wt: 191.61
InChI Key: RJWXGCKMECJIIC-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride: is a chemical compound with the molecular formula C7H9NO3·HCl. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of an aminomethyl group and a carboxylate ester group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride typically involves the reaction of furan derivatives with aminomethyl groups under controlled conditions. One common method includes the esterification of furan-3-carboxylic acid followed by the introduction of the aminomethyl group. The reaction is usually carried out in the presence of a suitable catalyst and under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as crystallization or distillation. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their potential use as drugs or drug precursors. Their ability to interact with specific molecular targets makes them candidates for the development of new treatments.

Industry: Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with these targets, leading to changes in their activity. The furan ring may also participate in π-π interactions or other non-covalent interactions, contributing to the compound’s overall effect.

Comparison with Similar Compounds

  • Methyl 2-(aminomethyl)furan-3-carboxylate
  • Ethyl 2-(aminomethyl)furan-3-carboxylate
  • Methyl 2-(aminomethyl)thiophene-3-carboxylate

Uniqueness: Methyl 2-(aminomethyl)furan-3-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its non-salt counterparts. Additionally, the specific arrangement of functional groups in this compound provides distinct reactivity and interaction profiles, making it valuable for targeted research and industrial applications.

Properties

IUPAC Name

methyl 2-(aminomethyl)furan-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c1-10-7(9)5-2-3-11-6(5)4-8;/h2-3H,4,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJWXGCKMECJIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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